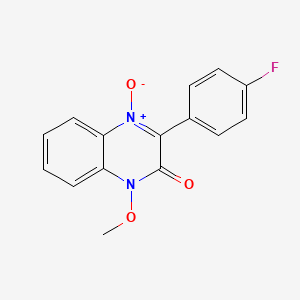
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide, also known as 4-Phenyl-3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone, is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits unique properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments include its well-established synthesis method, its unique pharmacological properties, and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological effects.
Direcciones Futuras
There are several future directions for the research of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in animal models and clinical trials. Additionally, the development of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the reaction of 4-fluoroaniline with 2-chloro-3-methoxyquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using hydrogen peroxide to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the procedure is well-established.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antidepressant effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(4-fluorophenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to have antidepressant effects in animal models.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c1-21-18-13-5-3-2-4-12(13)17(20)14(15(18)19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBHWHOMKAYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
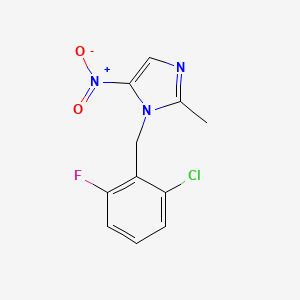
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
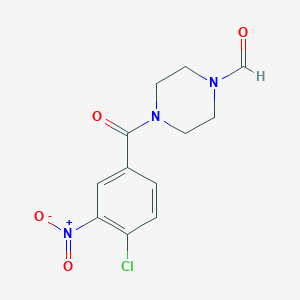
![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
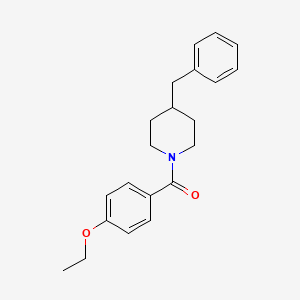
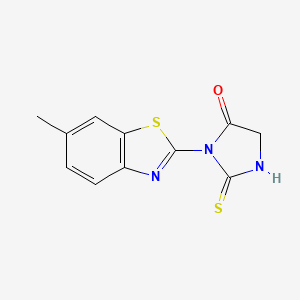
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)